molecular formula C9H4I2O4-2 B1262991 (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

Cat. No.: B1262991
M. Wt: 429.93 g/mol
InChI Key: TZPLBTUUWSVGCY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-diiodo-4-oxidophenyl)pyruvate(2-) is the conjugate base of (3,5-diiodo-4-hydroxyphenyl)pyruvic acid;  major species at pH 7.3. It is a conjugate base of a (3,5-diiodo-4-hydroxyphenyl)pyruvic acid.

Scientific Research Applications

Understanding Enzymatic Mechanisms

The interaction of pyruvate with enzymes is crucial for understanding metabolic pathways and designing inhibitors for therapeutic applications. The study conducted by Kavana & Moran (2003) sheds light on the interaction of (4-hydroxyphenyl)pyruvate dioxygenase with specific inhibitors, providing insights into the enzymatic mechanism and potential therapeutic applications for diseases like type I tyrosinemia (Kavana & Moran, 2003).

Metabolic and Protective Roles

Pyruvate plays a significant role in metabolism and has protective effects against cellular injury. Research by Mallet et al. (2005) emphasizes pyruvate's cardioprotective properties, highlighting its potential in mitigating myocardial injury and improving cardiac function. This opens possibilities for clinical applications in settings like cardiopulmonary resuscitation and cardiac failure (Mallet et al., 2005).

Microbial Production and Biotechnological Applications

The microbial production of pyruvate has significant industrial relevance, especially in the fields of food, cosmetics, and pharmaceuticals. The review by Maleki & Eiteman (2017) discusses advancements in pyruvate formation through microbial processes, highlighting the potential for sustainable and cost-effective production methods (Maleki & Eiteman, 2017).

Properties

Molecular Formula

C9H4I2O4-2

Molecular Weight

429.93 g/mol

IUPAC Name

3-(3,5-diiodo-4-oxidophenyl)-2-oxopropanoate

InChI

InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15)/p-2

InChI Key

TZPLBTUUWSVGCY-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1I)[O-])I)CC(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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